N-(3,5-Difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea is a 4-hydroxypyridazin-3(2H)-one derivative identified as a novel D-amino acid oxidase (DAAO) inhibitor. This compound exhibits high potency and substantial cell permeability, making it a promising candidate for further research in various scientific applications.
The synthesis of N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea is based on fragment-based drug design principles. This approach involves starting with a smaller molecule, 3-hydroxy-pyridine-2(1H)-one, and optimizing its structure to improve its binding affinity and inhibitory activity against DAAO. The synthesis process likely involves multiple steps and specific reaction conditions, but the exact details are not provided in the available literature.
N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea contains a 4-hydroxypyridazin-3(2H)-one core structure. The molecule also features a hydrophobic subpocket formed by a 2-phenylethyl substituent interacting with a flipped Tyr224 residue in the DAAO binding site. This hydrophobic interaction contributes significantly to the compound's inhibitory activity.
N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea acts as a D-amino acid oxidase (DAAO) inhibitor. DAAO catalyzes the oxidation of d-amino acids, including d-serine, a coagonist of the N-methyl-d-aspartate receptor. By inhibiting DAAO, this compound can potentially modulate d-serine levels and influence N-methyl-d-aspartate receptor activity. This mechanism suggests potential applications in neuroscience and related fields.
N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has shown promising results in preclinical studies as a potential therapeutic agent for cognitive deficits. Specifically, it was found to be effective against MK-801-induced cognitive deficits in the Y-maze, a test commonly used to assess spatial working memory in rodents. This finding highlights its potential application in the development of novel treatments for cognitive impairments associated with various neurological disorders.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9